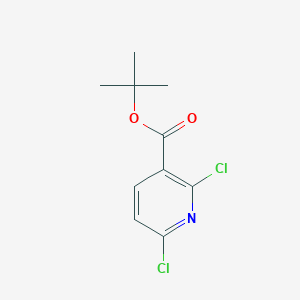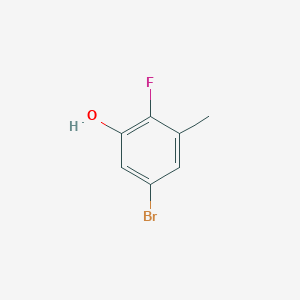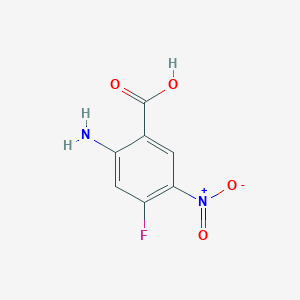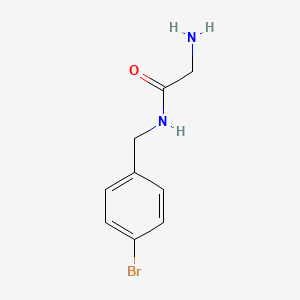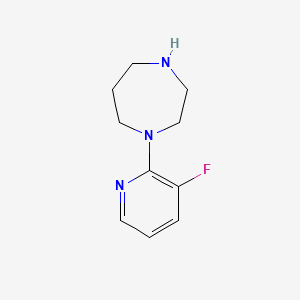
1-(3-Fluoropyridin-2-yl)-1,4-diazepane
Übersicht
Beschreibung
The compound “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered rings containing two nitrogen atoms, and they are often used in medicinal chemistry due to their ability to mimic peptide bonds . The compound also contains a fluoropyridine group, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached .
Chemical Reactions Analysis
The reactivity of “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” would likely be influenced by the presence of the fluoropyridine and diazepane groups. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluoropyridin-2-yl)-1,4-diazepane” would be influenced by its molecular structure. Fluoropyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Fluorinated Compounds
Fluorinated pyridines, such as 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, are crucial in medicinal chemistry due to their unique physical, chemical, and biological properties. They are often used in the synthesis of pharmaceuticals, where the introduction of fluorine atoms can significantly alter the biological activity of the compounds .
Agriculture: Development of Herbicides
The introduction of fluorine atoms into lead structures of agricultural chemicals has been a common modification to improve their physical, biological, and environmental properties. Compounds like 1-(3-Fluoropyridin-2-yl)-1,4-diazepane may serve as intermediates in the synthesis of herbicides with enhanced efficacy .
Material Science: Advanced Material Synthesis
In material science, fluorinated pyridines are used to develop advanced materials with specific properties. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of materials, which is beneficial in creating specialized polymers and coatings .
Environmental Science: Pollution Treatment
Compounds with fluoropyridine structures are explored for their potential use in environmental applications, such as the treatment of pollutants. Their strong electron-withdrawing capabilities might help in breaking down harmful substances in the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, fluorinated compounds are often used as enzyme inhibitors. The structural specificity of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane could make it a candidate for the inhibition of certain biochemical pathways, potentially leading to new treatments for diseases .
Pharmacology: Drug Development
The pharmacological applications of fluorinated pyridines include their use as intermediates in drug development. Their unique properties can lead to the creation of drugs with improved pharmacokinetics and pharmacodynamics. For instance, they can be used in the synthesis of thrombin inhibitors, which are important in the treatment of blood-clotting disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-fluoropyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYBRLDYNHRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



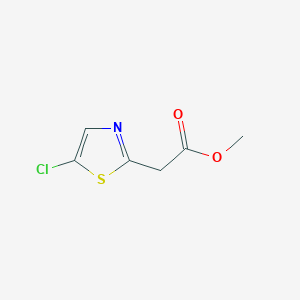
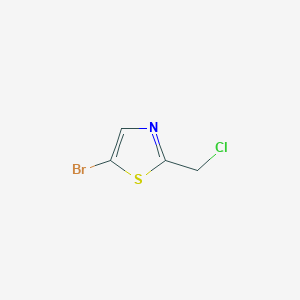
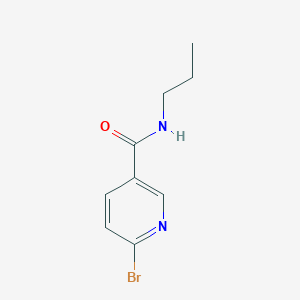
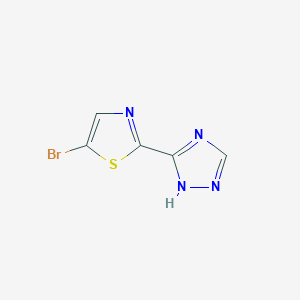
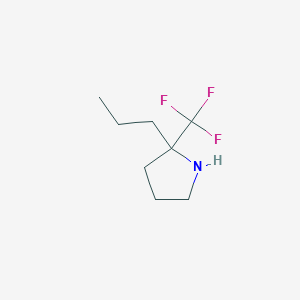
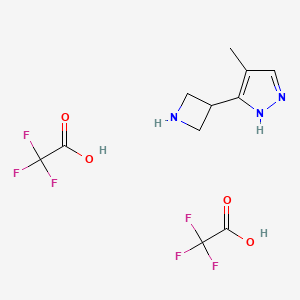
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
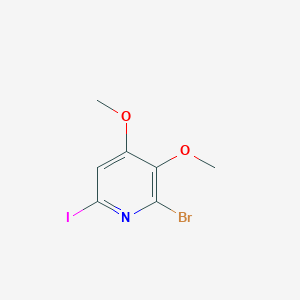
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)
